3-Bromo-3',5'-dichlorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

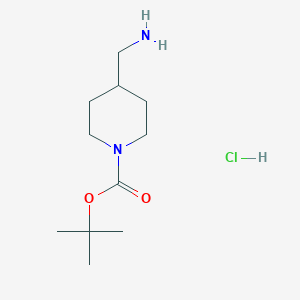

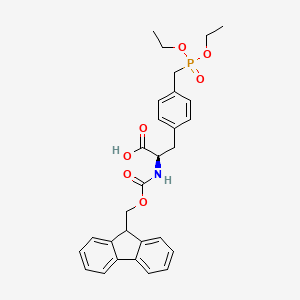

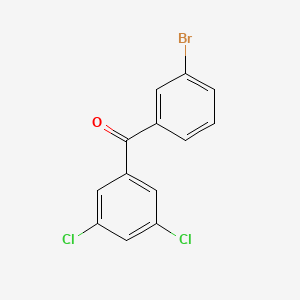

3-Bromo-3’,5’-dichlorobenzophenone is a chemical compound with the IUPAC name (3-bromophenyl)(3,5-dichlorophenyl)methanone . It has a molecular weight of 330.01 . The compound is used in various biochemical research .

Molecular Structure Analysis

The molecular structure of 3-Bromo-3’,5’-dichlorobenzophenone is represented by the formula C13H7BrCl2O . The InChI code for this compound is 1S/C13H7BrCl2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromo-3’,5’-dichlorobenzophenone: is utilized in organic synthesis as an intermediate for the preparation of more complex chemical entities. Its halogenated aromatic structure makes it a valuable precursor in the synthesis of various organic compounds through reactions such as Suzuki coupling, which can be used to create biaryl motifs commonly found in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound finds application in the development of novel polymers and coatings. The presence of bromine and chlorine atoms allows for the introduction of these halogens into polymeric chains, potentially leading to materials with enhanced flame retardant properties .

Medicinal Chemistry

Researchers in medicinal chemistry may employ 3-Bromo-3’,5’-dichlorobenzophenone as a building block for the synthesis of therapeutic agents. Its structure is amenable to further functionalization, enabling the creation of a diverse array of bioactive molecules for drug discovery efforts .

Photocatalysis

This compound can act as a photocatalyst or a component of photocatalytic systems due to its ability to absorb light and participate in electron transfer processes. Such properties are explored in the degradation of pollutants or the conversion of solar energy into chemical energy .

Proteomics Research

In proteomics, 3-Bromo-3’,5’-dichlorobenzophenone may be used as a reagent for protein labeling or as a cross-linking agent to study protein interactions and structures. Its reactive halogen groups can form covalent bonds with amino acid residues, facilitating the identification and characterization of proteins .

Agrochemical Development

The halogenated benzophenone skeleton of 3-Bromo-3’,5’-dichlorobenzophenone is also relevant in the design and synthesis of new agrochemicals. It can serve as a starting material for compounds with potential pesticidal or herbicidal activity .

Analytical Chemistry

In analytical chemistry, derivatives of 3-Bromo-3’,5’-dichlorobenzophenone could be synthesized for use as standards or reagents in chromatographic methods or spectroscopic analysis, aiding in the detection and quantification of various substances .

Environmental Science

Lastly, in environmental science, this compound’s derivatives might be investigated for their role in environmental remediation processes, such as the breakdown of persistent organic pollutants under specific conditions .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 3-Bromo-3’,5’-dichlorobenzophenone are currently unknown

Mode of Action

It is known that the compound’s chemical reactivity is centered on its bromine atom and carbonyl group . This suggests that the compound may interact with its targets through nucleophilic addition reactions, leading to the formation of benzyl alcohol derivatives .

Biochemical Pathways

Given the compound’s potential to undergo nucleophilic addition reactions, it may influence pathways involving benzyl alcohol derivatives . The downstream effects of these interactions remain to be elucidated.

Result of Action

The molecular and cellular effects of 3-Bromo-3’,5’-dichlorobenzophenone’s action are currently unknown

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(3,5-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWKNPFGZDOIAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373622 |

Source

|

| Record name | 3-Bromo-3',5'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3',5'-dichlorobenzophenone | |

CAS RN |

844879-42-1 |

Source

|

| Record name | (3-Bromophenyl)(3,5-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3',5'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)